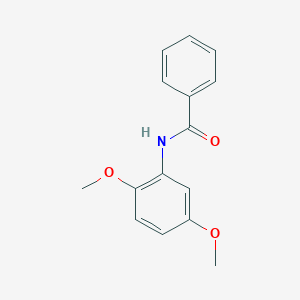

N-(2,5-dimethoxyphenyl)benzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(2,5-dimethoxyphenyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO3/c1-18-12-8-9-14(19-2)13(10-12)16-15(17)11-6-4-3-5-7-11/h3-10H,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDSUMUIBCNKLIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)NC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90159197 | |

| Record name | 2',5'-Dimethoxybenzanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90159197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135-45-5 | |

| Record name | N-(2,5-Dimethoxyphenyl)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=135-45-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2',5'-Dimethoxybenzanilide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000135455 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2',5'-Dimethoxybenzanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90159197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2',5'-dimethoxybenzanilide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.721 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Strategies and Methodologies for N 2,5 Dimethoxyphenyl Benzamide and Its Analogues

Classical and Modern Synthetic Routes to N-(2,5-Dimethoxyphenyl)benzamide

The formation of the central amide bond in this compound is the key synthetic step. This is typically achieved by reacting a benzoic acid derivative with 2,5-dimethoxyaniline (B66101).

Amide Coupling Reactions in this compound Synthesis

The most common method for synthesizing benzamides is through the direct coupling of a carboxylic acid and an amine. This transformation, however, often requires activation of the carboxylic acid.

One of the classical methods is the Schotten-Baumann reaction , which involves reacting an acid chloride (e.g., benzoyl chloride) with an amine (2,5-dimethoxyaniline) in the presence of a base. youtube.com This method is robust and can be performed under biphasic conditions. For instance, 2-aminobenzoic acid can be converted to its acid chloride using thionyl chloride, which is then reacted with an aniline (B41778) derivative.

Modern approaches frequently utilize coupling reagents to facilitate amide bond formation directly from the carboxylic acid, avoiding the need to prepare the more reactive acid chloride. nih.gov These reagents activate the carboxylic acid in situ, allowing for a milder and more efficient reaction. Commonly used coupling systems include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC), often in combination with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP). nih.gov While effective, DCC-based couplings can present challenges in purification due to the formation of N,N'-dicyclohexylurea byproduct. nih.gov The use of EDC is often preferred for its easier workup. nih.gov Other potent coupling reagents include HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate). ucl.ac.uk

The general reaction scheme involves the reaction of benzoic acid with 2,5-dimethoxyaniline, as shown below:

General Synthesis of this compound

(Note: This is a representative image. The actual reaction requires specific reagents and conditions as described in the text.)

Optimized Reaction Conditions and Catalyst Systems for Benzamide (B126) Formation

The efficiency of benzamide synthesis is highly dependent on the chosen reaction conditions and catalyst systems. While stoichiometric activating agents are common, catalytic methods represent a greener and more atom-economical approach. ucl.ac.uk

Various catalysts have been developed for direct amidation, which avoids the use of stoichiometric coupling agents. Boron-based catalysts, such as boronic acids, are frequently reported for their ability to promote the condensation of carboxylic acids and amines, typically with the removal of water. ucl.ac.uk Other metal-based systems, including those with titanium (IV) and zirconium (IV) compounds, have also been employed. ucl.ac.ukresearchgate.net For example, a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) has been used as a reusable solid acid catalyst for benzamide synthesis under ultrasonic irradiation, offering high yields in short reaction times. researchgate.net

The choice of solvent, temperature, and reaction time are critical parameters for optimization. Anhydrous solvents like dichloromethane (B109758) (DCM), acetonitrile (B52724) (ACN), or dimethylformamide (DMF) are commonly used for coupling reactions. nih.gov Temperature can range from 0 °C to reflux, depending on the reactivity of the substrates and the coupling system employed. nih.gov For instance, the Schotten-Baumann reaction is often initiated at low temperatures (0–5 °C) before being allowed to proceed at room temperature.

Interactive Table: Comparison of Amide Synthesis Methods

| Method | Activating Agent/Catalyst | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Schotten-Baumann | Thionyl Chloride (to form acid chloride) | Biphasic (e.g., NaOH/CH₂Cl₂), 0°C to RT | Scalable, uses inexpensive reagents | Requires preparation of acid chloride, moderate yields |

| Carbodiimide Coupling | EDC/HOBt or DCC/DMAP | Anhydrous ACN or DCM, RT nih.gov | Mild conditions, good for sensitive substrates | Stoichiometric waste, purification issues with DCC nih.gov |

| Catalytic Amidation | Boronic acids, Ti/Zr compounds ucl.ac.ukresearchgate.net | Toluene, reflux with water removal ucl.ac.uk | High atom economy, green approach | May require higher temperatures or specific catalysts ucl.ac.uk |

Derivatization Strategies for this compound Analogues

The this compound scaffold can be chemically modified at two primary locations: the benzoyl ring and the dimethoxyphenyl ring. These modifications allow for the synthesis of a library of analogues with varied electronic and steric properties.

Substitution Reactions on the Benzoyl Moiety

The benzoyl portion of the molecule can be readily altered by using substituted benzoic acids in the initial amide coupling reaction. This strategy provides straightforward access to analogues with different functional groups on the benzoyl ring. For example, using 4-methylbenzoic acid or 4-ethylbenzoic acid in the coupling reaction with 2,5-dimethoxyaniline yields N-(2,5-dimethoxyphenyl)-4-methylbenzamide nist.gov and N-(2,5-dimethoxyphenyl)-4-ethylbenzamide, nist.gov respectively. This approach allows for systematic exploration of how substituents at the para-position (and other positions) of the benzoyl ring influence the compound's properties.

Modifications on the Dimethoxyphenyl Ring

The dimethoxyphenyl ring is electron-rich due to the two methoxy (B1213986) groups, making it susceptible to electrophilic aromatic substitution reactions. This allows for the introduction of new functional groups after the core benzamide scaffold has been formed.

A key example of such a modification is the Friedel-Crafts acylation. nih.gov In a related system, an N-arylbenzamide was successfully acylated at the ortho position to the amide linkage on the activated ring using acetic anhydride (B1165640) in the presence of polyphosphoric acid. nih.gov This method demonstrates that the dimethoxyphenyl ring within the this compound structure can be functionalized, for example, by introducing an acetyl group, to create more complex derivatives like N-[1-(2-acetyl-4,5-dimethoxyphenyl)propan-2-yl]benzamide. nih.gov Other electrophilic substitution reactions, such as halogenation or nitration, could potentially be applied, although the specific conditions would need to be optimized to control the regioselectivity on the activated ring.

Synthesis of Heterocyclic Analogues Incorporating the this compound Scaffold

The this compound framework can serve as a building block for the synthesis of more complex heterocyclic systems. The amide nitrogen or the aromatic rings can participate in cyclization reactions to form new rings.

For instance, benzamide derivatives are key precursors in the synthesis of various heterocycles. nih.gov One general strategy involves using a functionalized benzamide, such as N-(5-amino-4-cyano-1H-pyrazol-3-yl)benzamide, which can undergo further reactions to form fused heterocyclic systems like pyrazolo[5,1-c] ucl.ac.ukCurrent time information in Denbighshire, GB.rsc.orgtriazines and pyrazolo[1,5-a]pyrimidines. nih.gov While not starting directly from this compound, these syntheses illustrate how a benzamide core can be elaborated.

Another approach involves the intramolecular cyclization of suitably substituted benzamides. For example, o-halogenated benzamides can undergo photocatalytic cyclization to form isoindolinones. rsc.org Applying such a strategy would require the initial synthesis of a halogenated this compound derivative, which could then be cyclized to incorporate the amide into a new heterocyclic ring system. Similarly, palladium-catalyzed reactions have been used to functionalize the C-H bond at the ortho-position to the amide, leading to cyclized products. rsc.org The synthesis of benzimidazole (B57391) derivatives can also be achieved through the cyclization of 2-iodoanilines with nitriles, a reaction that could potentially be adapted to create benzimidazole-containing analogues of this compound. nih.govrsc.org

Asymmetric Synthesis Approaches for Chiral this compound Derivatives

The generation of chiral molecules with high enantiomeric purity is a cornerstone of modern organic and medicinal chemistry. rroij.com For derivatives of this compound, chirality can be introduced through several strategic approaches, leading to molecules with distinct three-dimensional arrangements and potentially unique biological activities. These methods primarily focus on two aspects: the creation of stereogenic centers within the molecule or the generation of axial chirality arising from restricted rotation around the N-aryl or C-C bonds.

One prominent strategy for inducing chirality in benzamide structures is through atroposelective synthesis, which creates molecules that are chiral due to hindered rotation around a single bond. This is particularly relevant for N-aryl benzamides where appropriate substitution can create a high barrier to rotation, allowing for the isolation of stable atropisomers. nih.gov

A notable method for achieving this is through peptide-catalyzed enantioselective bromination. nih.govdatapdf.com This approach utilizes a short peptide catalyst, often containing a tertiary amine, to mediate the selective bromination of an aromatic ring, leading to the formation of enantioenriched atropisomeric benzamides. nih.govdatapdf.comresearchgate.net While direct examples for this compound are not prevalent in the literature, the principles can be extrapolated. For instance, a suitably designed substrate could undergo selective bromination on the benzoyl or the dimethoxyphenyl ring, ortho to the amide or methoxy groups, thereby creating the steric bulk necessary for atropisomerism. The catalyst's chiral environment would dictate which enantiomer is preferentially formed.

The table below illustrates the outcomes of peptide-catalyzed enantioselective bromination for a range of substituted benzamides, demonstrating the potential of this method. nih.gov Although these are not direct derivatives of this compound, they provide a strong proof-of-concept for the strategy.

Table 1: Peptide-Catalyzed Enantioselective Bromination of Various Benzamides

| Entry | Substrate | Product | Yield (%) | Enantiomeric Ratio (er) |

|---|---|---|---|---|

| 1 | N,N-Diisopropyl-3-hydroxybenzamide | 2,4,6-Tribromo-N,N-diisopropyl-3-hydroxybenzamide | 89 | 94:6 |

| 2 | N,N-Diisopropyl-3-hydroxy-2-methylbenzamide | 4,6-Dibromo-N,N-diisopropyl-3-hydroxy-2-methylbenzamide | 69 | 93:7 |

| 3 | N,N-Diisopropyl-3-cyclopropyl-5-hydroxybenzamide | 2,6-Dibromo-N,N-diisopropyl-3-cyclopropyl-5-hydroxybenzamide | 90 | 92:8 |

| 4 | N,N-Diisopropyl-3-hydroxy-5-phenylbenzamide | 2,6-Dibromo-N,N-diisopropyl-3-hydroxy-5-phenylbenzamide | 89 | 93:7 |

| 5 | N,N-Diisopropyl-3-hydroxy-4-methylbenzamide | 2,6-Dibromo-N,N-diisopropyl-3-hydroxy-4-methylbenzamide | 80 | 90:10 |

Data sourced from studies on peptide-catalyzed bromination. nih.govdatapdf.com

Another powerful technique involves transition metal-catalyzed reactions. Rhodium-catalyzed C-H functionalization, for example, can be employed for the ortho-amidation of benzoic acids, which, after subsequent steps, can lead to the formation of N-aryl benzamides. nih.gov While the cited study focuses on a decarboxylative approach, the principle of directed C-H activation could be adapted for an asymmetric variant, potentially using a chiral ligand on the metal catalyst to induce enantioselectivity in the formation of a chiral center or axis.

Furthermore, the enantioselective synthesis of chiral amides can be achieved through the carbene insertion into an amide N-H bond, co-catalyzed by an achiral rhodium complex and a chiral squaramide. nih.gov This method allows for the rapid and highly enantioselective installation of a chiral sp3-hybridized carbon center attached to the amide nitrogen. nih.gov For a derivative of this compound, this would involve using a primary benzamide with the 2,5-dimethoxyphenyl group and reacting it with a diazo compound in the presence of the catalytic system. This would yield a chiral N-alkylated derivative. The broad substrate scope reported for this reaction suggests its potential applicability to a variety of aromatic and aliphatic amides. nih.gov

The following table summarizes the results for the enantioselective N-alkylation of various primary amides using this carbene insertion methodology. nih.gov

Table 2: Enantioselective N-Alkylation of Primary Amides via Carbene N-H Insertion

| Entry | Amide Substrate | Product | Yield (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|---|

| 1 | 4-Methoxybenzamide | N-(1-phenylethyl)-4-methoxybenzamide | 95 | 94 |

| 2 | 4-Chlorobenzamide | N-(1-phenylethyl)-4-chlorobenzamide | 99 | 92 |

| 3 | 2-Naphthamide | N-(1-phenylethyl)-2-naphthamide | 96 | 95 |

| 4 | Furan-2-carboxamide | N-(1-phenylethyl)furan-2-carboxamide | 93 | 96 |

| 5 | Thiophene-2-carboxamide | N-(1-phenylethyl)thiophene-2-carboxamide | 94 | 96 |

Data based on co-catalyzed carbene N-H insertion reactions. nih.gov

These examples highlight the sophisticated strategies available for the asymmetric synthesis of chiral benzamide derivatives. While direct application to this compound requires further research, these methodologies provide a solid foundation for the design and synthesis of its chiral analogues.

Advanced Structural Elucidation Methodologies for N 2,5 Dimethoxyphenyl Benzamide Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of N-(2,5-dimethoxyphenyl)benzamide derivatives in solution. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of individual atoms, allowing for the comprehensive assignment of the molecular structure.

In the ¹H NMR spectrum of N-benzyl-N-(2-(diphenylphosphoryl)-1-(4-methoxyphenyl)vinyl)benzamide, a derivative, the signals for the aromatic protons appear as multiplets in the range of δ 7.61-6.65 ppm. rsc.org The methoxy (B1213986) group protons typically resonate as a singlet around δ 3.67 ppm, while the benzyl (B1604629) CH₂ protons are observed as a singlet at approximately δ 4.80 ppm. rsc.org The vinyl proton shows a characteristic doublet at δ 5.81 ppm. rsc.org

The ¹³C NMR spectrum provides further confirmation of the structure. For a related benzamide (B126) derivative, the carbonyl carbon of the amide group appears at approximately δ 171.23 ppm. rsc.org The carbon atoms of the phenyl and substituted phenyl rings resonate in the aromatic region (δ 113-161 ppm), with the methoxy carbon appearing around δ 55.22 ppm. rsc.org The presence of a phosphorus atom in some derivatives leads to characteristic C-P couplings, which can be observed in the ¹³C NMR spectrum. For example, in (E)-N-benzyl-N-(2-(diphenylphosphoryl)-1-(4-methoxyphenyl)vinyl)benzamide, the carbon atoms directly bonded to phosphorus or in close proximity exhibit doublet signals with specific coupling constants (J(C-P)). rsc.org

Lanthanide-Induced-Shift (LIS) analysis, in conjunction with molecular mechanics and ab initio calculations, has been utilized to investigate the conformations of substituted benzamides. nih.gov This method helps in determining the conformer ratios and energy differences between different spatial arrangements of the molecule in solution. nih.govresearchgate.net For instance, in N-methyl-2-methoxybenzamide, the energy difference between the cis and trans conformers was determined to be >2.5 kcal/mol in CDCl₃ and 2.0 kcal/mol in CD₃CN. nih.gov

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for a Benzamide Derivative

| Assignment | ¹H NMR (DMSO-d₆) | ¹³C NMR (DMSO-d₆) |

| Aromatic Protons | 7.61-6.65 (m) | 113.31-160.67 |

| -OCH₃ | 3.67 (s) | 55.22 |

| -CH₂- | 4.80 (s) | 50.86 |

| Vinyl H | 5.81 (d, J = 13.9 Hz) | 117.49 (d, J(C-P) = 103.3 Hz) |

| C=O | - | 171.23 |

Data derived from a study on a related benzamide derivative. rsc.org

Mass Spectrometry (MS) for Molecular Characterization

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound and its analogues. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for confirming the molecular formula of newly synthesized compounds. rsc.orgnih.gov

In electron ionization (EI) mass spectrometry, the molecule is bombarded with electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The fragmentation pattern is characteristic of the compound's structure and can be used for identification purposes. For benzamides, a common fragmentation pathway involves the cleavage of the amide bond. For instance, in N-(4-methoxyphenyl)benzamide, the mass spectrum shows a prominent peak for the benzoyl cation (C₆H₅CO⁺) at m/z 105 and another for the molecular ion at m/z 227. nih.gov Further fragmentation of the benzoyl cation can lead to the formation of the phenyl cation (C₆H₅⁺) at m/z 77. researchgate.net

For N-(2,5-dimethoxyphenyl)-4-methoxybenzamide, the molecular weight is 287.3105 g/mol , corresponding to the molecular formula C₁₆H₁₇NO₄. nist.gov Similarly, N-(2,5-dimethoxyphenyl)-4-methylbenzamide has a molecular weight of 271.3111 g/mol (C₁₆H₁₇NO₃), and N-(2,5-dimethoxyphenyl)-4-(trifluoromethyl)benzamide has a molecular weight of 325.2825 g/mol (C₁₆H₁₄F₃NO₃). nist.govnist.gov

Electrospray ionization (ESI) is a softer ionization technique often used for more fragile molecules. In a study of N-(3,5-dimethoxyphenyl)benzamide, ESI-MS in time-of-flight (TOF) mode was used to determine the exact mass of the sodium adduct ion ([M+Na]⁺), which was found to be 280.09443, confirming the calculated value of 280.09441. nih.gov

Table 2: Molecular Weights and Formulas of this compound Derivatives

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | C₁₅H₁₅NO₃ | 257.28 |

| N-(2,5-dimethoxyphenyl)-4-methoxybenzamide | C₁₆H₁₇NO₄ | 287.3105 nist.gov |

| N-(2,5-dimethoxyphenyl)-4-methylbenzamide | C₁₆H₁₇NO₃ | 271.3111 nist.gov |

| N-(2,5-dimethoxyphenyl)-4-(trifluoromethyl)benzamide | C₁₆H₁₄F₃NO₃ | 325.2825 nist.gov |

Infrared (IR) and Raman Spectroscopy in this compound Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in this compound derivatives. The absorption of infrared radiation or the scattering of laser light at specific frequencies corresponds to the vibrational modes of the molecule's chemical bonds.

A key feature in the IR spectrum of benzamides is the N-H stretching vibration, which typically appears as a sharp band in the region of 3300-3500 cm⁻¹. The exact position of this band can be influenced by hydrogen bonding. The C=O stretching vibration of the amide group (Amide I band) is also a strong and characteristic absorption, usually found between 1630 and 1680 cm⁻¹. For instance, in a related N-(diisopropylphosphanyl)benzamide, the N-H and C=O stretching vibrations were observed at 3288 cm⁻¹ and 1651 cm⁻¹, respectively. mdpi.com

The IR spectrum of N-(2-benzoyl-4,5-dimethoxyphenethyl)-2-phenylacetamide, a related ketoamide, showed carbonyl stretching vibrations at 1662 cm⁻¹ (keto C=O) and 1652 cm⁻¹ (amide C=O), suggesting the involvement of these groups in moderate intermolecular hydrogen bonding. mostwiedzy.pl The presence of methoxy groups on the aromatic rings gives rise to characteristic C-O stretching vibrations, typically in the range of 1200-1275 cm⁻¹ (asymmetric) and 1000-1075 cm⁻¹ (symmetric). Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while aromatic C=C stretching vibrations appear in the 1400-1600 cm⁻¹ region.

Raman spectroscopy provides complementary information to IR spectroscopy. While strong IR bands are associated with large changes in the dipole moment, strong Raman bands arise from vibrations that cause a significant change in the polarizability of the molecule. This makes Raman spectroscopy particularly useful for studying symmetric vibrations and bonds within a non-polar environment.

X-ray Crystallography of this compound Analogues for Solid-State Conformation

For instance, the crystal structure of N-(3,5-dimethoxyphenyl)benzamide reveals that the dimethoxyphenyl–amide segment is nearly planar, with a C—N—C=O torsion angle of -4.1 (4)°. nih.gov The two benzene (B151609) rings are inclined at an angle of 76.66 (13)°. nih.gov In the crystal of (E)-N′-(2,5-dimethoxybenzylidene)-2,4-dihydroxybenzohydrazide, a related Schiff base, the dihedral angle between the two benzene rings is 4.2 (2)°. nih.gov

Analysis of Hydrogen Bonding Networks and Intermolecular Interactions

X-ray crystallography provides detailed insights into the non-covalent interactions that govern the packing of molecules in a crystal lattice. Hydrogen bonds, in particular, play a crucial role in the supramolecular assembly of benzamide derivatives.

In the crystal structure of N-(3,5-dimethoxyphenyl)benzamide, intermolecular N—H⋯O hydrogen bonds generate centrosymmetric dimers. nih.gov The N—H⋯O distance in this dimer is 2.831 (3) Å. nih.gov Similarly, in N-(diisopropylphosphanyl)benzamide, intermolecular hydrogen bonds involving the amide groups [N∙∙∙O 3.025(5) Å, NH∙∙∙O 2.10(3)] are responsible for the formation of molecular chains in the crystal lattice. mdpi.com

In more complex systems, a variety of hydrogen bonding interactions can be observed. For example, in a series of benzamide complexes with zinc(II) chloride, N—H⋯O and N—H⋯Cl interactions were identified. nih.gov The presence of additional functional groups, such as a hydroxyl group, can lead to a greater number of hydrogen bonds, as seen in dichloridobis(4-hydroxybenzamide-κO)zinc(II), which exhibits both N—H⋯Cl and O—H⋯Cl intermolecular interactions. nih.gov Weak C—H⋯O interactions can also contribute to the stability of the crystal packing. researchgate.net

Conformational Analysis and Stereochemistry

The solid-state conformation of this compound derivatives, as determined by X-ray crystallography, provides a detailed picture of the spatial arrangement of the different parts of the molecule. The planarity of the amide group is a key conformational feature. In many benzanilides, the central amide moiety is close to planar. researchgate.net

The relative orientation of the two aromatic rings is described by the dihedral angle between them. This angle can vary significantly depending on the substitution pattern and the crystal packing forces. For example, in 2,3-dimethoxy-N-(4-nitrophenyl)benzamide, the benzene rings are nearly coplanar, with a dihedral angle of 4.89 (8)°. researchgate.net In contrast, the two benzene rings in N-(3,5-dimethoxyphenyl)benzamide are significantly twisted with respect to each other. nih.gov

Intramolecular hydrogen bonds can also influence the conformation. In N-(2-hydroxy-5-methylphenyl)benzamide, an intramolecular N—H⋯O hydrogen bond is observed. researchgate.net Similarly, in N-[(4-phenylthiazol-2-yl)carbamothioyl]benzamide, an intramolecular N—H⋯O hydrogen bond closes an S(6) ring. researchgate.net

Mechanism of Action and Molecular Interactions of N 2,5 Dimethoxyphenyl Benzamide Analogues

Target Identification and Validation for N-(2,5-Dimethoxyphenyl)benzamide

The diverse pharmacological effects of this compound analogues stem from their ability to interact with a range of biological targets. Primary targets identified for this class of compounds include enzymes and G-protein coupled receptors (GPCRs).

Enzymes as Targets:

A significant body of research has focused on the inhibitory activity of benzamide (B126) derivatives against various enzymes. Notably, analogues of this compound have been identified as potent inhibitors of several key enzymes implicated in disease pathogenesis:

Cyclooxygenase-2 (COX-2): Certain N-(2-(3,5-dimethoxyphenyl)benzoxazol-5-yl)benzamide derivatives have been synthesized and evaluated as selective COX-2 inhibitors. researchgate.netnih.gov COX-2 is an enzyme responsible for inflammation and pain.

Poly(ADP-ribose) polymerase (PARP): Benzamide itself is a known inhibitor of PARP, an enzyme involved in DNA repair. nih.govmedchemexpress.com This has led to the exploration of benzamide analogues as potential enhancers of cancer therapy. google.com

Histone Deacetylases (HDACs): Novel benzamide derivatives have been designed as HDAC inhibitors. nih.govnih.gov HDACs are a class of enzymes that play a crucial role in gene expression regulation and are important targets in cancer therapy. google.comgoogle.com

Acetylcholinesterase (AChE) and β-secretase (BACE1): Some benzamide derivatives have been projected as potential dual inhibitors of AChE and BACE1, enzymes implicated in the pathology of Alzheimer's disease. mdpi.com

Topoisomerases: Molecular docking studies have suggested that certain benzamide derivatives may act as topoisomerase inhibitors, which are established targets for anticancer drugs.

G-Protein Coupled Receptors (GPCRs) as Targets:

Analogues of this compound, particularly those with structural similarities to known psychoactive compounds, have been shown to interact with various GPCRs, primarily serotonin (B10506) and dopamine (B1211576) receptors.

Serotonin Receptors: Derivatives of 1-(2,5-dimethoxyphenyl)-2-aminopropane, which share the 2,5-dimethoxyphenyl moiety, exhibit significant affinity for serotonin (5-HT) receptors. mdma.ch Specifically, the 5-HT2A receptor is a key target for many of these compounds. nih.govnih.govsemanticscholar.orgfrontiersin.org

Dopamine Receptors: Certain (S)-N-(3-pyrrolidinyl)benzamide derivatives have shown high affinity for dopamine D3 and D4 receptors. acs.org The 2,5-dimethoxy substitution pattern has also been explored in the context of dopamine receptor ligands. nih.gov

Hedgehog Signaling Pathway: A series of 2-methoxybenzamide derivatives have been identified as inhibitors of the Hedgehog (Hh) signaling pathway, targeting the Smoothened (Smo) receptor, a GPCR. nih.govrsc.org

The validation of these targets is typically achieved through a combination of in vitro enzymatic assays, receptor binding studies, and cellular assays to confirm the functional consequences of the compound-target interaction.

Molecular Binding Modes and Ligand-Receptor Interactions

Molecular docking and structural biology studies have provided insights into the binding modes of this compound analogues with their respective targets. These interactions are crucial for the affinity and specificity of the compounds.

For enzyme inhibitors, the benzamide core often serves as a scaffold to position key interacting groups within the enzyme's active site. For instance, in the case of N-(2-(3,5-dimethoxyphenyl)benzoxazol-5-yl)benzamide derivatives as COX-2 inhibitors, docking studies have been used to elucidate the binding mechanism within the active site of the human COX-2 enzyme. researchgate.netnih.gov

In the context of GPCRs, the interactions are more complex and involve multiple points of contact within the transmembrane domains of the receptor. The 2,5-dimethoxyphenyl group is a critical pharmacophore for interaction with serotonin and dopamine receptors. The substituents on both the benzamide and the phenyl rings play a significant role in determining the affinity and selectivity for different receptor subtypes. For example, in a series of (S)-N-(3-pyrrolidinyl)benzamide derivatives, the substituents on the 4-amino group of the benzamide nucleus were found to influence the bulk tolerance and selectivity for D2, D3, and D4 dopamine receptors. acs.org

Molecular docking studies on various benzamide derivatives have highlighted the importance of hydrogen bonds, hydrophobic interactions, and electrostatic interactions in stabilizing the ligand-receptor complex. mdpi.com For example, in the case of topoisomerase inhibitors, benzamide derivatives have been shown to interact with both the DNA and specific amino acid residues of the enzyme.

Modulation of Specific Signaling Pathways by this compound Derivatives

The interaction of this compound analogues with their molecular targets leads to the modulation of various intracellular signaling pathways, which ultimately determines their cellular and physiological effects.

Hedgehog Signaling Pathway: As mentioned, 2-methoxybenzamide derivatives have been shown to inhibit the Hedgehog signaling pathway by targeting the Smoothened receptor. nih.govrsc.org This pathway is crucial during embryonic development and its aberrant activation is implicated in several cancers.

Serotonin Receptor-Mediated Signaling: Agonists of the 5-HT2A receptor, which are structurally related to some this compound analogues, can promote the expression of specific plasticity-associated genes in the neocortex through cAMP response element binding protein (CREB)-dependent mechanisms. frontiersin.org The 5-HT receptors are G-protein coupled receptors that, upon activation, can trigger various downstream signaling cascades involving molecules like cyclic AMP (cAMP) and phospholipase C.

DNA Damage Response and Repair Pathways: By inhibiting PARP, benzamide and its analogues can interfere with the DNA damage response. nih.govmedchemexpress.com This can lead to the accumulation of DNA damage, particularly in cancer cells with existing DNA repair defects, and ultimately trigger apoptosis.

Gene Expression Regulation via HDAC Inhibition: As inhibitors of HDACs, certain benzamide derivatives can lead to an increase in histone acetylation. nih.govnih.gov This results in a more open chromatin structure, allowing for the transcription of genes that may have been silenced, including tumor suppressor genes.

Neurotrophic Signaling Pathways: Polyphenolic compounds, which share some structural features with the dimethoxyphenyl moiety, have been shown to modulate neurotrophic signaling pathways, such as those involving brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF). dovepress.com These pathways are critical for neuronal survival, growth, and differentiation.

Enzyme Active Site Interaction Mechanisms

The inhibitory activity of this compound analogues against various enzymes is a result of their specific interactions with the amino acid residues lining the active site.

COX-2 Inhibition: For N-(2-(3,5-dimethoxyphenyl)benzoxazole-5-yl)benzamide derivatives, molecular docking studies have provided a model for their interaction with the active site of COX-2. researchgate.netnih.gov These studies help in understanding the structural basis for their selectivity over the COX-1 isoform.

PARP Inhibition: Benzamide acts as a competitive inhibitor of PARP with respect to its substrate, NAD+. The benzamide moiety mimics the nicotinamide portion of NAD+, allowing it to bind to the nicotinamide-binding pocket in the catalytic domain of PARP, thereby preventing the synthesis of poly(ADP-ribose) chains.

HDAC Inhibition: Benzamide-based HDAC inhibitors typically feature a zinc-binding group that chelates the zinc ion in the active site of the enzyme, a linker, and a cap group that interacts with the surface of the enzyme. The N-(2-aminophenyl)-benzamide functionality has been identified as a zinc-binding group in a novel class of HDAC inhibitors. nih.gov

AChE and BACE1 Inhibition: For benzamide derivatives targeting AChE and BACE1, molecular modeling has been used to elucidate their potential mechanisms of action. mdpi.com For AChE, it is suggested that these inhibitors may increase the stiffness and decrease the flexibility of the enzyme, thereby impeding its function. mdpi.com

α-Glucosidase and α-Amylase Inhibition: Certain N-(alkyl/aryl)-2-chloro-4-nitro-5-[(4-nitrophenyl)sulfamoyl]benzamide derivatives have been identified as potent inhibitors of α-glucosidase and α-amylase. tandfonline.com Docking studies have revealed the binding interactions of these molecules with the active sites of these enzymes. tandfonline.com

Table 1: Inhibitory Activity of Selected Benzamide Analogues against Various Enzymes

| Compound/Analogue Class | Target Enzyme | Inhibitory Activity (IC50) |

|---|---|---|

| N-(2-(3,5-dimethoxyphenyl)benzoxazole-5-yl)benzamide derivatives | COX-2 | 0.06–0.71 μM nih.gov |

| N,N′-(1,4-phenylene)bis(3-methoxybenzamide) | AChE | 0.056 µM mdpi.com |

| N,N′-(1,4-phenylene)bis(3-methoxybenzamide) | BACE1 | 9.01 µM mdpi.com |

| N-(2-methyl-4-nitrophenyl)-2-chloro-4-nitro-5-[(4-nitrophenyl)sulfamoyl]benzamide | α-glucosidase | 10.13 µM tandfonline.com |

| N-(2-methyl-5-nitrophenyl)-2-chloro-4-nitro-5-[(4-nitrophenyl)sulfamoyl]benzamide | α-amylase | 1.52 µM tandfonline.com |

Off-Target Effects and Selectivity Profiles

While this compound analogues can be designed to be potent inhibitors or ligands for their intended targets, they may also interact with other proteins, leading to off-target effects. The selectivity profile of a compound is a critical determinant of its therapeutic potential and safety.

For enzyme inhibitors, selectivity is often assessed by comparing the inhibitory activity against the target enzyme versus other related enzymes. For example, the selectivity of COX-2 inhibitors is determined by comparing their IC50 values for COX-2 and COX-1. A high COX-2/COX-1 selectivity ratio is desirable to minimize gastrointestinal side effects associated with COX-1 inhibition.

In the case of GPCR ligands, selectivity is evaluated through binding assays against a panel of different receptors. For instance, a series of (S)-N-(3-pyrrolidinyl)benzamide derivatives were evaluated for their binding affinity for cloned dopamine D2, D3, and D4 receptors to determine their selectivity profiles. acs.org One compound, (S)-(+)-N-(1-benzyl-3-pyrrolidinyl)-5-chloro-4-[(cyclopropylcarbonyl)amino]-2-methoxybenzamide (5c), showed 110-fold selectivity for D4 receptors and 10-fold preference for D3 receptors over D2 receptors. acs.org

The development of highly selective ligands is a major goal in drug discovery to minimize unwanted side effects. For example, novel benzamide derivatives have been designed as sigma-1 receptor agonists with improved selectivity over the sigma-2 receptor and minimal off-target receptor interactions. nih.gov

Furthermore, some benzamide derivatives have been found to interact with ABC transporters, such as ABCG2, which are involved in multidrug resistance in cancer. The novel benzamide derivative, VKNG-2, was shown to inhibit the ABCG2 transporter, thereby restoring the efficacy of chemotherapeutic drugs in colon cancer cell lines. mdpi.com This represents a potential therapeutic application for benzamide analogues in overcoming drug resistance.

Structure Activity Relationship Sar Studies of N 2,5 Dimethoxyphenyl Benzamide Derivatives

Impact of Substitutions on the Benzamide (B126) Core

The benzamide core is a critical component of the N-(2,5-dimethoxyphenyl)benzamide scaffold, and its substitution pattern plays a pivotal role in modulating biological activity. Research on related benzamide-containing compounds, such as 2-phenoxybenzamides with antiplasmodial activity, demonstrates the sensitivity of this region to structural changes. mdpi.com

In a series of 2-phenoxybenzamide (B1622244) derivatives, modifications on the benzamide portion significantly influenced their efficacy against Plasmodium falciparum. For instance, introducing different functional groups in place of a 2-(4-fluorophenoxy) substituent led to a range of antiplasmodial activities. mdpi.com The nature and position of substituents on the benzoyl ring can affect the molecule's electronic properties, conformation, and ability to interact with target proteins. Studies on ortho-substituted benzamides, like the nematicidal agent Wact-11, have shown that this substitution pattern is key for their potent activity. mdpi.com

The activity of benzamide derivatives is highly dependent on the substitution pattern of the anilino part of the molecule as well as the size of the substituents. researchgate.net For example, in a study of N-phenyl-4-(pyridine-acylhydrazone) benzamide derivatives as potential antitumor agents, compound 8b showed the most potent anti-proliferative activity against RPMI8226 multiple myeloma cells, highlighting the importance of the specific substitution arrangement on the benzamide moiety. nih.gov

| Compound | Substitution on Benzamide Core | Activity (IC₅₀) | Target/Assay |

| Compound 8b | (E)-4-(2-(pyridin-4-ylmethylene)hydrazinyl) | 0.12 ± 0.09 µM | RPMI8226 cells |

| Anilino Derivative 37 | 2-Phenoxy, 4-substituted anilino | 0.2690 µM | P. falciparum NF54 |

| Anilino Derivative 54 | 2-Phenoxy, 2-substituted anilino | 1.222 µM | P. falciparum NF54 |

This table presents data on how substitutions on the benzamide core of related structures influence biological activity. mdpi.comnih.gov

Role of the 2,5-Dimethoxyphenyl Moiety in Activity and Selectivity

The 2,5-dimethoxyphenyl group is a key determinant of the pharmacological profile of this class of compounds. Its specific substitution pattern is crucial for both potency and selectivity at various biological targets. Studies on structurally related 2,5-dimethoxyphenylpiperidines, which are potent serotonin (B10506) 5-HT2A receptor agonists, have shed light on the importance of this moiety. nih.govnih.gov

In these studies, the 2,5-dimethoxy substitution was a foundational element for high-affinity binding. The methoxy (B1213986) groups are thought to engage in specific hydrogen bond interactions within the receptor's binding pocket. Altering the substituents on this phenyl ring significantly impacts agonist potency and selectivity. For example, introducing a lipophilic substituent at the 4-position of the 2,5-dimethoxyphenyl ring generally increases agonist potency at 5-HT2 receptors. nih.gov

The functional selectivity of these compounds is also heavily influenced by the 2,5-dimethoxyphenyl moiety. The specific arrangement of the methoxy groups contributes to a conformational preference that can favor one receptor subtype over another, such as 5-HT2A over 5-HT2C receptors. This highlights the critical role of the 2,5-dimethoxy substitution pattern in achieving the desired pharmacological selectivity. nih.gov

| Compound | 4'-Position Substitution (on 2,5-dimethoxyphenyl) | 5-HT₂ₐR Agonist Potency (EC₅₀, nM) | 5-HT₂CR Agonist Potency (EC₅₀, nM) |

| Analog of 2C-B (1) | Bromo | 1.6 | 4.1 |

| Compound 4 | Unsubstituted Piperidine (B6355638) | 1.6 | 5.8 |

This table illustrates the effect of substitution on the 2,5-dimethoxyphenyl ring on the activity and selectivity of related piperidine analogs. nih.gov

Influence of Linker Modifications on Biological Efficacy

The amide linker in this compound is not merely a spacer but an active participant in the molecule's interaction with its biological target. Modifications to this linker, such as N-alkylation or its complete replacement, can have profound effects on biological efficacy.

In studies of the anthelmintic benzamide Wact-11, N-alkylation of the amide nitrogen was explored. The introduction of N-alkylamides (specifically N-methyl and N-ethyl derivatives) resulted in a significant loss of activity against C. elegans. mdpi.com This suggests that the amide proton (N-H) is crucial for forming a key hydrogen bond with the target protein, and its removal or steric hindrance through alkylation is detrimental to activity. This finding underscores the importance of the secondary amide linkage for the biological function of this class of compounds. mdpi.comnih.gov

Further modifications, such as extending the linker or altering its rigidity, can also impact potency and pharmacokinetic properties. The specific geometry and hydrogen bonding capabilities of the amide bond are often finely tuned for optimal interaction with the receptor or enzyme active site. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. For benzamide derivatives, QSAR studies have been instrumental in identifying key molecular descriptors that govern their efficacy. igi-global.comjppres.com

Although a specific QSAR model for this compound was not found, studies on related benzamide series provide valuable insights. For instance, a 3D-QSAR study on N-(2-aminophenyl)-benzamide derivatives as HDAC2 inhibitors revealed that the coefficient of determination (r²) was 0.735696, indicating a statistically significant model. researchgate.net Such models often highlight the importance of steric, electronic, and hydrophobic properties.

In a QSAR study of benzylidene hydrazine (B178648) benzamide derivatives as anticancer agents, descriptors such as Log S (water solubility), rerank score (a scoring function for protein-ligand binding), and MR (molar refractivity) were found to be significant. The resulting model had a high correlation coefficient (r = 0.921), demonstrating its predictive power. jppres.com For other benzamide derivatives, QSAR models have shown that properties like molecular volume, shape, and polarity are crucial for activity. nih.gov These findings suggest that a successful QSAR model for this compound derivatives would likely depend on a combination of descriptors that define the molecule's size, shape, and electronic environment.

Bioisosteric Replacements within the this compound Scaffold

Bioisosterism, the strategy of replacing a functional group with another that has similar physicochemical properties, is a powerful tool in medicinal chemistry to improve potency, selectivity, and metabolic stability. nih.gov In the context of the this compound scaffold, the amide bond is a primary target for bioisosteric replacement.

Several bioisosteres for the amide group have been investigated in related benzamide series. nih.govresearchgate.net In the Wact-11 anthelmintic series, replacing the amide oxygen with sulfur to form a thioamide, or with selenium to form a selenoamide, resulted in compounds with potent activity, similar to the parent benzamide. mdpi.com The thioamide analog showed 92% motility reduction in C. elegans, and the selenoamide showed 100% reduction. mdpi.com In contrast, replacing the amide with an N-alkylamide, sulfonamide, or ester led to a significant loss of activity. mdpi.comnih.gov This indicates that while some isosteric changes are well-tolerated, others can disrupt critical interactions.

Other non-classical bioisosteres for the amide bond include heterocycles like 1,2,4-oxadiazoles and 1,2,3-triazoles, which can mimic the hydrogen bonding properties of the amide while offering improved metabolic stability. researchgate.net The trifluoroethylamine group has also emerged as a viable amide bioisostere, as the electronegative trifluoroethyl group can mimic the carbonyl group and enhance stability against proteolysis. researchgate.net These examples highlight the potential for fine-tuning the properties of the this compound scaffold through strategic bioisosteric replacements.

| Amide Bioisostere | Motility Reduction in C. elegans (%) | Reference |

| Benzamide (Parent) | 100 | mdpi.com |

| Thioamide | 92 | mdpi.com |

| Selenoamide | 100 | mdpi.com |

| N-methylthioamide | 59 | mdpi.com |

| Urea | 47 | mdpi.com |

| N-alkylamides | No significant activity | mdpi.com |

| Sulfonamide | No significant activity | mdpi.com |

This table shows the effect of bioisosteric replacement of the amide group on the anthelmintic activity of Wact-11, a related benzamide. mdpi.com

Computational Chemistry and Molecular Modeling in N 2,5 Dimethoxyphenyl Benzamide Research

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex. This method is crucial for understanding the structural basis of a ligand's biological activity and is widely used in drug discovery to screen for potential inhibitors of a specific protein target.

In research involving benzamide (B126) derivatives, molecular docking is a standard approach to elucidate binding mechanisms. While specific studies on N-(2,5-dimethoxyphenyl)benzamide may not be extensively documented, the methodology is well-demonstrated with analogous structures. For instance, docking studies on a series of N-(2-(3,5-dimethoxyphenyl)benzoxazole-5-yl)benzamide derivatives were performed to understand their inhibitory mechanism against the human cyclooxygenase-2 (COX-2) enzyme, a key target in anti-inflammatory drug design. nih.gov Similarly, other research has used docking to investigate how different benzamide derivatives interact with targets like Topoisomerase IIα, an enzyme involved in cancer, and HIV-1 viral infectivity factor (Vif), a protein essential for HIV-1 replication. nih.govresearchgate.net

The process involves preparing a 3D structure of the target protein, often obtained from the Protein Data Bank (PDB), and a 3D model of the ligand. A docking algorithm then samples a large number of possible conformations and orientations of the ligand within the protein's active site, scoring each pose based on a function that estimates the binding affinity (e.g., in kcal/mol). The results reveal key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, that stabilize the ligand-protein complex. These insights are critical for rational drug design, allowing chemists to modify the ligand's structure to enhance binding potency and selectivity.

| Compound Class | Protein Target | Key Findings from Docking Studies | Reference |

| N-(2-(3,5-dimethoxyphenyl)benzoxazole-5-yl)benzamide derivatives | Cyclooxygenase-2 (COX-2) | Identified binding mechanism and interactions within the COX-2 active site, correlating with inhibitory activity. | nih.gov |

| N-(2-methoxyphenyl)-6-((4-nitrophenyl)sulfonyl)benzamide derivatives | HIV-1 Viral Infectivity Factor (Vif) | Guided optimizations of a lead compound, resulting in a derivative with over 150-fold enhanced antiviral activity. | nih.gov |

| Various Benzamide Derivatives | Topoisomerase IIα (5GWK) | Showed high affinity for the enzyme, with binding energies ranging from -60.14 to -114.71 kcal/mol, and identified key hydrogen bond interactions with DNA and enzyme residues. | researchgate.net |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Dynamics

Following molecular docking, Molecular Dynamics (MD) simulations are often employed to provide a more dynamic and realistic view of the ligand-protein complex. While docking provides a static snapshot of the binding pose, MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion. This allows for the analysis of the conformational flexibility of both the ligand and the protein, the stability of their interaction, and the role of solvent molecules.

An MD simulation can assess whether a binding pose predicted by docking is stable over a period of nanoseconds or microseconds. nih.gov The simulation tracks the trajectory of the complex, from which properties like the root-mean-square deviation (RMSD) can be calculated to evaluate structural stability. If the ligand remains stably bound within the active site throughout the simulation, it lends confidence to the predicted binding mode. nih.gov

Furthermore, MD simulations are invaluable for refining the docked structure and exploring conformational changes that may occur upon ligand binding. nih.gov They can reveal subtle but critical dynamic interactions and water-mediated hydrogen bonds that are not always captured by docking algorithms. This detailed understanding of the binding dynamics is essential for accurately predicting binding free energies and for optimizing the structure of lead compounds like this compound to improve their residence time and efficacy at the target site.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, primarily using Density Functional Theory (DFT), are employed to investigate the intrinsic electronic properties of a molecule. nih.gov These methods provide deep insights into a molecule's geometry, electronic structure, and chemical reactivity, which are fundamental to understanding its behavior and interactions.

For molecules related to this compound, DFT has been used to:

Optimize Molecular Geometry: Calculations can predict the most stable three-dimensional structure of the molecule with high accuracy. researchgate.net

Analyze Vibrational Spectra: Theoretical vibrational frequencies (IR and Raman) can be calculated and compared with experimental data to confirm the molecular structure. researchgate.net

Determine Electronic Properties: Quantum calculations can map the distribution of electrons within the molecule. The analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly important. The energy gap between HOMO and LUMO provides information about the molecule's chemical reactivity and kinetic stability. researchgate.net

Map Electrostatic Potential (MEP): MEP surfaces visualize the charge distribution across a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is crucial for predicting how the molecule will interact with other molecules, including biological receptors. researchgate.net

Identify Reactive Sites: Fukui functions can be calculated to pinpoint the most reactive atoms or sites within a molecule for electrophilic, nucleophilic, or radical attack. nih.govresearchgate.net

These computational analyses provide a foundational understanding of the molecule's inherent chemical characteristics, which complements the interaction-focused data from docking and MD simulations.

| Computational Method | Information Gained | Relevance to this compound Research | Reference |

| Density Functional Theory (DFT) | Optimized molecular geometry, vibrational frequencies, electronic properties. | Provides accurate 3D structure for docking; confirms experimental spectral data. | nih.govresearchgate.net |

| Frontier Molecular Orbital (FMO) Analysis | Energy of HOMO, LUMO, and the HOMO-LUMO gap. | Predicts chemical reactivity, stability, and intramolecular charge transfer possibilities. | researchgate.net |

| Molecular Electrostatic Potential (MEP) | Maps electron density and identifies electrophilic/nucleophilic regions. | Predicts non-covalent interaction sites with a biological target. | researchgate.net |

| Natural Bond Orbital (NBO) Analysis | Quantifies intramolecular interactions and charge transfer. | Explains the stability arising from hyperconjugative interactions. | researchgate.net |

Pharmacophore Modeling for this compound Activity

Pharmacophore modeling is a powerful computational strategy used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. A pharmacophore model does not represent a real molecule but is rather an abstract representation of the key interaction points, such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic centers, aromatic rings, and positive/negative ionizable groups.

This approach is particularly useful when a set of molecules with known activity against a target is available, but the 3D structure of the target protein is unknown (ligand-based pharmacophore modeling). nih.gov To develop a model relevant to this compound, one would start with a series of its analogs with varying biological activities. By aligning these structures and identifying the common chemical features present in the most active compounds but absent in the inactive ones, a 3D pharmacophore hypothesis can be generated.

Once validated, this model serves as a 3D query for virtual screening of large chemical databases. The goal is to find novel compounds from different chemical classes that fit the pharmacophore model and are therefore predicted to be active. This method allows for scaffold hopping, discovering new molecular frameworks that could be promising starting points for drug development.

Virtual Screening and Lead Optimization through Computational Methods

Virtual screening (VS) and lead optimization are cornerstone processes in computational drug discovery where the methods described above are integrated into a cohesive workflow. patsnap.com VS involves the computational screening of large libraries of compounds to identify those that are most likely to bind to a drug target. researchgate.net This can be done using either ligand-based methods, such as pharmacophore screening, or structure-based methods, most commonly molecular docking.

For a target relevant to this compound, a validated docking protocol could be used to screen millions of commercially available compounds against the protein's active site. The top-scoring "hits" would then be procured for experimental validation. This approach significantly narrows down the number of compounds that need to be tested in the lab, saving considerable time and resources. nih.gov

Once initial hits or a "lead" compound like this compound are identified, the process of lead optimization begins. patsnap.com Here, computational tools guide the iterative modification of the lead's chemical structure to improve its properties, including:

Potency: Using docking and free energy calculations to design modifications that enhance binding affinity. nih.gov

Selectivity: Designing analogs that bind more strongly to the intended target than to other, off-target proteins to minimize side effects.

ADMET Properties: Predicting Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties to ensure the compound has drug-like characteristics.

This iterative cycle of computational design, chemical synthesis, and biological testing is a highly efficient strategy for transforming a promising but imperfect lead compound into a viable drug candidate. patsnap.com

Preclinical Efficacy and Safety Evaluation of N 2,5 Dimethoxyphenyl Benzamide Analogues

In vitro Cytotoxicity and Selectivity Assays

The initial screening of N-(2,5-dimethoxyphenyl)benzamide analogues often involves evaluating their cytotoxic effects against various cell lines. These assays are crucial for identifying compounds with potential as anticancer agents and for determining their selectivity towards malignant cells over healthy ones.

A series of novel (E)-N-phenyl-4-(pyridine-acylhydrazone) benzamide (B126) derivatives were synthesized and evaluated for their anti-proliferative activity against two human cancer cell lines and one human normal cell line. nih.gov Among the synthesized compounds, compound 8b demonstrated the most potent anti-proliferative activity, with an IC50 value of 0.12 ± 0.09 μM against RPMI8226 multiple myeloma cells. nih.gov Notably, this compound exhibited lower toxicity than the established anticancer drug imatinib. nih.gov

Similarly, new 2-amino-1,4-naphthoquinone-benzamide derivatives have been designed and synthesized as potential cytotoxic agents. nih.gov These compounds were tested against three cancer cell lines: MDA-MB-231 (breast cancer), SUIT-2 (pancreatic cancer), and HT-29 (colon cancer). nih.gov All the newly synthesized compounds showed greater potency than the standard chemotherapeutic agent cisplatin (B142131) against the MDA-MB-231 cell line. nih.gov Specifically, the aniline (B41778) derivative 5e and the 3-nitroaniline (B104315) derivative 5l were exceptionally potent, with IC50 values of 0.4 µM, making them approximately 78.75 times more active than cisplatin against this breast cancer cell line. nih.gov

In the context of antimicrobial research, a study on N-benzamide derivatives revealed significant activity against bacterial strains. nanobioletters.com Compound 5a, for instance, showed excellent activity against both Bacillus subtilis and Escherichia coli, with minimum inhibitory concentration (MIC) values of 6.25 μg/mL and 3.12 μg/mL, respectively. nanobioletters.com

Furthermore, a series of 5-substituted 2-cyanoimino-4-imidazodinone and 2-cyanoimino-4-pyrimidinone derivatives were synthesized and their anticancer cytotoxicity was evaluated. nih.gov Some of these derivatives showed modest cytotoxicity against a variety of cancer cell lines, with one compound exhibiting particularly potent activity in the nanomolar range. nih.gov The cytotoxic effects of these derivatives were selective, with no significant toxicity observed towards normal fibroblasts. nih.gov

The following table summarizes the in vitro cytotoxicity data for selected benzamide analogues:

Interactive Data Table: In vitro Cytotoxicity of Benzamide Analogues| Compound/Series | Cell Line | Assay Type | Activity Metric | Value | Reference |

|---|---|---|---|---|---|

| Compound 8b | RPMI8226 (Multiple Myeloma) | Anti-proliferative | IC50 | 0.12 ± 0.09 μM | nih.gov |

| 2-Amino-1,4-naphthoquinone-benzamide 5e | MDA-MB-231 (Breast Cancer) | Cytotoxicity | IC50 | 0.4 µM | nih.gov |

| 2-Amino-1,4-naphthoquinone-benzamide 5l | MDA-MB-231 (Breast Cancer) | Cytotoxicity | IC50 | 0.4 µM | nih.gov |

| N-Benzamide 5a | B. subtilis | Antimicrobial | MIC | 6.25 μg/mL | nanobioletters.com |

| N-Benzamide 5a | E. coli | Antimicrobial | MIC | 3.12 μg/mL | nanobioletters.com |

| Compound 11 | Cancer Cell Lines | Cytotoxicity | IC50 | Nanomolar range | nih.gov |

In vivo Efficacy Models for Specific Disease Indications

Following promising in vitro results, the evaluation of this compound analogues progresses to in vivo models to assess their efficacy in a living organism. These studies are typically conducted in animal models of specific diseases to determine the therapeutic potential of the compounds.

For instance, a novel benzamide derivative, VKNG-2, was investigated for its ability to overcome multidrug resistance in cancer. nih.gov In vitro studies demonstrated that VKNG-2 could reverse resistance to common chemotherapeutic drugs in colon cancer cell lines that overexpress the ABCG2 transporter. nih.gov This suggests a potential in vivo application for this compound in combination with standard cancer therapies to enhance their efficacy. nih.gov

In the field of infectious diseases, N-phenylbenzamide derivatives have been studied for their activity against kinetoplastid parasites. nih.gov Some of these compounds have shown efficacy in both in vitro and in vivo models of African trypanosomiasis. nih.gov

The antimicrobial potential of N'-Benzylidene-3,4-dimethoxybenzohydrazide derivatives was also evaluated in vivo. nih.gov These studies are crucial for confirming that the in vitro antimicrobial activity translates to a therapeutic effect in a complex biological system. nih.gov

Furthermore, some benzamide analogues have been investigated for their potential in treating central nervous system disorders. A series of 2,3-dimethoxy-5-(fluoroalkyl)-substituted benzamides were identified as high-affinity ligands for dopamine (B1211576) D2 receptors, suggesting their potential utility in conditions where these receptors play a key role. nih.gov

The table below provides a summary of in vivo studies on benzamide analogues:

Interactive Data Table: In vivo Efficacy of Benzamide Analogues| Compound/Series | Disease Model | Organism | Key Finding | Reference |

|---|---|---|---|---|

| VKNG-2 | Multidrug Resistant Colon Cancer | In vitro, suggests in vivo potential | Reverses resistance to chemotherapy | nih.gov |

| N-Phenylbenzamide Derivatives | African Trypanosomiasis | Animal models | Demonstrated efficacy | nih.gov |

| N'-Benzylidene-3,4-dimethoxybenzohydrazide Derivatives | Microbial Infections | In vivo models | Confirmed antimicrobial activity | nih.gov |

| 2,3-Dimethoxy-5-(fluoroalkyl)-substituted benzamides | CNS Disorders | Not specified | High affinity for D2 receptors | nih.gov |

Pharmacokinetic and Pharmacodynamic (PK/PD) Profiling of this compound Derivatives

Understanding the pharmacokinetic (PK) and pharmacodynamic (PD) properties of this compound derivatives is essential for their development as therapeutic agents. PK studies describe the absorption, distribution, metabolism, and excretion (ADME) of a compound, while PD studies focus on its mechanism of action and effects on the body.

The pharmacokinetic profiles of benzamide derivatives can be influenced by their structural features. For example, the presence of a 2,5-dimethylphenyl group can increase a compound's lipophilicity, which may prolong its half-life but decrease its aqueous solubility.

A study on a novel dual orexin (B13118510) receptor antagonist, a benzamide derivative, revealed relatively short half-life profiles in rats and dogs. nih.gov Accumulating ADME data for this compound predicted a human half-life of 1.2-1.4 hours, suggesting it may have a short-acting hypnotic property. nih.gov

The pharmacokinetics and pharmacodynamics of new psychoactive substances, including 4-bromo-2,5-dimethoxyphenethylamine (B3395496) (2C-B), have been reviewed. nih.gov Such reviews provide valuable data on how dimethoxy-substituted compounds are processed by and affect the body. nih.gov

The table below summarizes key PK/PD findings for benzamide derivatives:

Interactive Data Table: PK/PD Profile of Benzamide Derivatives| Compound/Series | Parameter | Finding | Implication | Reference |

|---|---|---|---|---|

| 2,5-Dimethylphenyl Derivatives | Lipophilicity | Increased | Prolonged half-life, reduced aqueous solubility | |

| Dual Orexin Receptor Antagonist | Half-life | Short (1.2-1.4h predicted in humans) | Potential for short-acting therapeutic effect | nih.gov |

| 4-bromo-2,5-dimethoxyphenethylamine (2C-B) | PK/PD | Characterized | Understanding of dimethoxy-substituted compound effects | nih.gov |

In silico Toxicity Predictions and Preliminary Safety Assessments

In silico methods, which use computational models to predict the toxicological properties of chemical compounds, are increasingly employed in the early stages of drug development. These methods allow for rapid screening of large numbers of molecules and can help to prioritize compounds for further experimental testing.

The toxicity of benzimidazole (B57391) derivatives and their cobalt coordination compounds has been determined using in silico methods. mdpi.com These studies can predict a compound's potential for genotoxicity, as well as its absorption, distribution, metabolism, and excretion (ADME) properties. mdpi.com For example, the BOILED-Egg model can be used to predict gastrointestinal absorption and brain accessibility. mdpi.com

In another study, an in silico inverted virtual screening protocol was used to evaluate the potential insecticide activity of a series of benzamide derivatives by considering common insecticide protein targets. mdpi.com

The ADMET properties of ceftazidime (B193861) and its impurities have also been predicted using in silico methods. nih.gov Such studies can identify the main toxic functional groups within a molecule and predict potential neurotoxicity or genotoxicity. nih.gov

The table below highlights some in silico toxicity prediction approaches:

Interactive Data Table: In silico Toxicity and Safety Assessment| Method | Application | Predicted Properties | Reference |

|---|---|---|---|

| QSAR, Docking | Benzimidazole derivatives | Genotoxicity, ADME, bioavailability | mdpi.com |

| Inverted Virtual Screening | Benzamide derivatives | Insecticide activity, protein targets | mdpi.com |

| QSAR, Docking | Ceftazidime and impurities | ADMET, neurotoxicity, genotoxicity | nih.gov |

Metabolic Stability and Biotransformation Studies

Metabolic stability and biotransformation studies are critical for understanding how this compound analogues are processed in the body. These studies investigate the susceptibility of a compound to metabolism by enzymes, primarily in the liver, and identify the resulting metabolites.

The metabolism of a novel antineoplastic benzamide derivative, JS-38, which contains a dimethoxyphenyl group, was investigated in rats. nih.gov The study revealed that the metabolic process of JS-38 involves a series of acetylation and glucuronidation reactions. nih.gov

Substrate depletion assays using liver microsomes and hepatocytes are a common method for assessing metabolic stability. nih.gov This approach allows for the investigation of cytochrome P450-mediated metabolism and can help to understand the different clearance pathways. nih.gov

Studies on N-phenylbenzamide derivatives targeting kinetoplastid parasites have also included assessments of their metabolic stability, which is a crucial factor for their potential as orally administered drugs. nih.gov

The table below summarizes findings from metabolic stability studies:

Interactive Data Table: Metabolic Stability and Biotransformation| Compound/Series | Key Finding | Metabolic Pathway | Method | Reference |

|---|---|---|---|---|

| JS-38 | Metabolized in rats | Acetylation, Glucuronidation | LC/MS, NMR | nih.gov |

| 2,5-Disubstituted TbB ligands | Metabolic stability assessed | CYP-mediated metabolism | Substrate depletion assay | nih.gov |

| N-Phenylbenzamide Derivatives | Adequate metabolic stability | Not specified | Not specified | nih.gov |

Medicinal Chemistry and Drug Discovery Perspectives for N 2,5 Dimethoxyphenyl Benzamide

Lead Identification and Optimization Strategies

The journey of a drug from a mere concept to a clinical candidate is a meticulous process, with lead identification and optimization forming its critical early phase. A "lead" compound is a chemical entity showing promising biological activity that can be systematically modified to enhance its therapeutic properties. For N-(2,5-dimethoxyphenyl)benzamide, its inherent structural features make it an interesting starting point for drug discovery.

Lead identification often begins with high-throughput screening of chemical libraries to identify "hits"—compounds that interact with a specific biological target. Once a hit like this compound is identified, lead optimization commences. This iterative process involves the synthesis of numerous analogs and the evaluation of their structure-activity relationships (SAR). The goal is to refine the molecule to improve its potency, selectivity, and pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME).

The this compound scaffold offers several points for chemical modification. The 2,5-dimethoxy substitution pattern on one phenyl ring and the benzamide (B126) linkage are key features. For instance, preliminary studies suggest that the methoxy (B1213986) groups can enhance lipophilicity, which may improve the compound's ability to cross cell membranes. The amide bond itself is a common feature in many drugs and provides a stable yet modifiable linker. researchgate.net

Optimization strategies for benzamide derivatives often involve:

Modification of the Phenyl Rings: Introducing different substituents on either the 2,5-dimethoxyphenyl ring or the benzoyl ring can significantly impact biological activity. For example, in a series of N-substituted benzamide derivatives designed as antitumor agents, the presence of a 2-substituent on the phenyl ring was found to be critical for antiproliferative activity. researchgate.netresearchgate.net

Alteration of the Linker: The amide linker can be replaced with other functional groups, such as sulfonamides or ureas, to explore different binding interactions and physicochemical properties. researchgate.net

Computational Modeling: Techniques like molecular docking can predict how analogs will bind to a target protein, guiding the synthesis of more effective compounds. nih.gov

A crucial aspect of lead optimization is establishing a clear structure-activity relationship (SAR). By systematically altering the structure and observing the effect on biological activity, medicinal chemists can build a model of how the compound interacts with its target. For example, in the development of benzimidazole (B57391) derivatives, which share some structural similarities with benzamides, it was noted that bulky aromatic or heteroaromatic moieties at certain positions enhanced antimicrobial potential. nih.govresearchgate.net This principle could be applied to the this compound scaffold to guide the design of new analogs.

Development of Novel this compound-Based Therapeutic Agents

The this compound core has been explored for a variety of therapeutic applications, primarily in the fields of oncology and infectious diseases. The versatility of this scaffold allows for the design of inhibitors for a range of biological targets.

Anticancer Agents:

The development of novel anticancer agents is a major focus of research involving benzamide derivatives. These compounds have been investigated as inhibitors of several key targets in cancer progression.

Histone Deacetylase (HDAC) Inhibitors: HDACs are enzymes that play a crucial role in regulating gene expression, and their inhibition is a validated strategy in cancer therapy. The benzamide group can act as a zinc-binding group, which is a key feature of many HDAC inhibitors. nih.gov By modifying the this compound scaffold, it is possible to design new HDAC inhibitors with improved potency and selectivity. researchgate.netresearchgate.net

Cyclooxygenase-2 (COX-2) and Topoisomerase I (Topo I) Inhibitors: Chronic inflammation is closely linked to cancer development. Some benzamide derivatives have been designed as dual inhibitors of COX-2, an enzyme involved in inflammation, and Topo I, an enzyme essential for DNA replication in cancer cells. acs.org This dual-action approach offers a promising strategy for treating gastrointestinal cancers.

Other Anticancer Targets: Research has also explored the potential of benzamide derivatives to induce apoptosis (programmed cell death) in cancer cells. For example, a library screening identified 2,5-diaminobenzamide (B14656821) as a hit with anti-proliferative activity, and subsequent optimization led to a potent growth inhibitor. nih.gov

Antimicrobial Agents:

The rise of antibiotic-resistant bacteria has created an urgent need for new antimicrobial drugs. Benzamide derivatives have shown promise in this area.

Targeting Bacterial Cell Wall Synthesis: Some benzimidazole derivatives, which are structurally related to benzamides, are thought to inhibit bacterial growth by interfering with the biosynthesis of nucleic acids and proteins in the bacterial cell wall. nih.gov

Inhibiting Multidrug Efflux Pumps: As will be discussed in more detail in the next section, certain benzamide derivatives can inhibit efflux pumps that bacteria use to expel antibiotics. tandfonline.com

The following table summarizes some of the therapeutic targets that have been explored for benzamide derivatives, highlighting the potential applications for compounds based on the this compound scaffold.

| Therapeutic Area | Target | Potential Application |

| Oncology | Histone Deacetylases (HDACs) | Treatment of various cancers by altering gene expression and inducing apoptosis. researchgate.netresearchgate.netnih.gov |

| Cyclooxygenase-2 (COX-2) and Topoisomerase I (Topo I) | Treatment of gastrointestinal cancers by targeting both inflammation and cancer cell proliferation. acs.org | |

| Apoptosis Induction | General anticancer therapy by promoting programmed cell death. nih.gov | |

| Infectious Diseases | Bacterial Cell Wall Synthesis | Development of new antibiotics. nih.gov |

| Multidrug Efflux Pumps | Overcoming antibiotic resistance. tandfonline.com |

Addressing Drug Resistance Challenges with this compound Derivatives

One of the most significant challenges in modern medicine is the development of drug resistance, both in cancer and infectious diseases. Multidrug resistance (MDR) is a phenomenon where cancer cells or microorganisms become resistant to a broad range of structurally and functionally diverse drugs, rendering treatments ineffective. nih.gov A key mechanism of MDR is the overexpression of ATP-binding cassette (ABC) transporters, which act as molecular pumps to efflux drugs out of the cell, preventing them from reaching their intracellular targets. nih.gov

The ABC transporter ABCG2 (also known as Breast Cancer Resistance Protein or BCRP) is a major contributor to MDR in various cancers. nih.govnih.gov The development of ABCG2 inhibitors that can be co-administered with chemotherapy is a promising strategy to overcome this resistance.